15-cis-4,4'-Diapophytoene

Catalog No.
S649146
CAS No.
M.F
C30H48
M. Wt
408.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-cis-4,4'-Diapophytoene

Product Name

15-cis-4,4'-Diapophytoene

IUPAC Name

(6E,10E,12Z,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene

Molecular Formula

C30H48

Molecular Weight

408.7 g/mol

InChI

InChI=1S/C30H48/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,15-18,23-24H,11-14,19-22H2,1-8H3/b10-9-,27-17+,28-18+,29-23+,30-24+

InChI Key

NXJJBCPAGHGVJC-LIKFLUFESA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C

Description

15-cis-4,4'-diapophytoene is a 4,4'-diapophytoene in which the double bond at position 15 has Z- (cis-) geometry, while those at positions 9, 13, 9' and 13' have E- (trans-) geometry.

15-cis-4,4'-Diapophytoene is a carotenoid compound characterized by its unique molecular structure, which includes a series of conjugated double bonds and a specific cis configuration at the 15th position. Its chemical formula is C30H48C_{30}H_{48} and it belongs to the class of compounds known as tetraterpenoids, which are derived from the isoprenoid pathway. This compound plays a pivotal role in the biosynthesis of various carotenoids, acting as an intermediate in the metabolic pathways of certain bacteria, particularly those involved in photosynthesis and pigment production .

15 cis 4,4 diapophytoene+4FADall trans 4,4 diapolycopene+4FADH215\text{ cis }4,4'\text{ diapophytoene}+4\text{FAD}\rightleftharpoons \text{all trans }4,4'\text{ diapolycopene}+4\text{FADH}_2

This reaction pathway includes several intermediate products such as all-trans-4,4'-diapo-zeta-carotene and all-trans-4,4'-diaponeurosporene .

In biological systems, 15-cis-4,4'-diapophytoene exhibits significant activity as a precursor in the biosynthesis of carotenoids. Carotenoids are essential for various biological functions, including light absorption for photosynthesis and protection against oxidative stress. Additionally, they contribute to the coloration in many organisms and have been shown to possess antioxidant properties that may help mitigate cellular damage .

The synthesis of 15-cis-4,4'-diapophytoene can occur through both natural biosynthetic pathways and synthetic organic chemistry methods. In nature, it is primarily synthesized via the mevalonate pathway or the methylerythritol phosphate pathway in certain bacteria. Synthetic methods may involve multi-step reactions starting from simpler organic compounds or through total synthesis approaches that utilize various reagents and catalysts to achieve the desired molecular structure .

15-cis-4,4'-Diapophytoene has several applications in research and industry:

  • Biotechnology: Used as a model compound for studying carotenoid biosynthesis.
  • Food Industry: Potential use as a natural colorant due to its vibrant pigmentation.
  • Pharmaceuticals: Investigated for its antioxidant properties and potential health benefits related to carotenoid consumption.

Studies have shown that 15-cis-4,4'-diapophytoene interacts with various enzymes involved in carotenoid metabolism. Its role as a substrate for desaturases highlights its importance in metabolic pathways leading to more complex carotenoids. Additionally, research indicates that this compound may interact with cellular membranes and other biomolecules, influencing their stability and function .

Several compounds are structurally similar to 15-cis-4,4'-diapophytoene. These include:

Compound NameStructure CharacteristicsUnique Features
All-trans-4,4'-diapophytoeneAll double bonds in trans configurationPrecursor to various carotenoids
All-trans-lycopeneContains 11 conjugated double bondsKnown for its potent antioxidant properties
Beta-caroteneComposed of two retinyl groupsWidely recognized for its role in vitamin A synthesis
ZeaxanthinContains an additional hydroxyl groupImportant for eye health and vision

Uniqueness of 15-cis-4,4'-Diapophytoene

What sets 15-cis-4,4'-diapophytoene apart from these similar compounds is its specific cis configuration at the 15th position. This structural difference influences its reactivity and function within metabolic pathways. Its role as an intermediate in bacterial carotenoid biosynthesis further emphasizes its uniqueness compared to other more widely studied carotenoids like beta-carotene and lycopene .

XLogP3

11.6

Wikipedia

15-cis-4,4'-diapophytoene

Dates

Modify: 2024-02-18

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